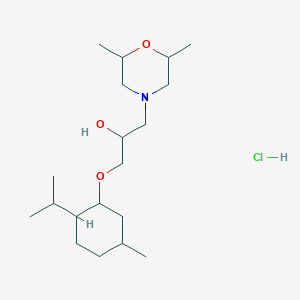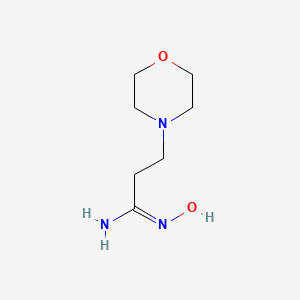
N-(2-(4-(2-Fluorphenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, which is a part of the compound, has been discussed in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a similar compound “2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl” has been reported . It is a triclinic crystal with a formula of C26H26F1N3O3S1 .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied . For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Wissenschaftliche Forschungsanwendungen
Hemmung von Equilibrativen Nukleosidtransportern (ENTs)
- Stärkster Inhibitor: Verbindung 3c erwies sich als der stärkste Inhibitor und reduzierte Vmax der [3H]Uridin-Aufnahme sowohl in ENT1 als auch in ENT2, ohne Km zu beeinflussen. Es ist ein irreversibler und nicht-kompetitiver Inhibitor.
Antivirene Anwendungen
Synthese von Piperazinen
- Aktuelle Arbeit: Chamakuri et al. berichteten die Synthese von 2-substituierten chiralen Piperazinen über Aza-Michael-Addition zwischen Diaminen und Sulfoniumsalzen .
Neuartige Triazolderivate
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs , with a higher selectivity towards ENT2 than ENT1 . It inhibits the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . The compound’s inhibitory effect is irreversible and non-competitive, reducing the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can influence adenosine-related functions and potentially disrupt nucleotide synthesis pathways .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect .
Result of Action
The compound’s action results in the inhibition of uridine and adenosine transport, potentially disrupting nucleotide synthesis and adenosine-related functions . This could lead to various molecular and cellular effects, depending on the specific cellular context.
Biochemische Analyse
Biochemical Properties
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which are essential for nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits the uptake of uridine in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .
Molecular Mechanism
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide exerts its effects at the molecular level through various mechanisms . It binds to ENTs, inhibiting their function . This inhibition is irreversible and non-competitive, reducing the maximum rate of uridine uptake without affecting the Michaelis constant .
Temporal Effects in Laboratory Settings
The effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide change over time in laboratory settings . The compound’s inhibitory effect on ENTs cannot be washed out, indicating its stability
Metabolic Pathways
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is involved in various metabolic pathways . It interacts with ENTs, which play a vital role in nucleotide synthesis
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with ENTs, affecting its localization or accumulation . The specific transporters or binding proteins it interacts with are not yet fully identified.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-7-5-4-6-17(18)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLYDKKOYXSDQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414984.png)
![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414986.png)
![ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate](/img/structure/B2414987.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2414988.png)
![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)

![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2414993.png)


![2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-](/img/structure/B2414999.png)
![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2415002.png)

![7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2415006.png)
